5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Description
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is a fluorinated heterocyclic compound featuring a fused triazole and pyridine ring system. The fluorine atom at the 5-position enhances its electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research. Triazolopyridine derivatives are known for their versatility in drug design due to their ability to mimic purine bases, interact with biological targets, and improve metabolic stability .
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
5-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H |
InChI Key |
DFJMIUHQBQOPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridine derivatives are highly dependent on substituent type and position. Key analogues include:
Key Insight : Fluorine’s electronegativity and small atomic radius enhance binding affinity to targets compared to bulkier halogens (e.g., Br, Cl), but chloro- and bromo-derivatives offer better synthetic versatility .
Comparison Table :
| Compound | Target/Activity | IC₅₀/EC₅₀ | Notes |
|---|---|---|---|
| 5-Trifluoromethyl-triazolopyrimidine | PfDHODH inhibition | ~100 nM (enzyme) | Poor antimalarial activity in vivo |
| Triazolopyrimidine-2-amine | HSV-1 inhibition | 2–10 μM | Cytotoxicity >50 μM |
| 5,7-Dimethyl-triazolopyrimidine sulfonamide | ALS inhibition | 0.1–1.0 μg/mL (herbicidal) | Structural mimic of sulfonylureas |
Physicochemical Properties
- Lipophilicity : Fluorine reduces logP compared to bromo/chloro derivatives, improving aqueous solubility .
- Stability : Chloro- and bromo-derivatives exhibit greater thermal stability, whereas trifluoromethyl groups may increase metabolic lability .
- Safety : Dichloro derivatives (e.g., 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine) require careful handling due to respiratory and skin irritation risks .
Preparation Methods
General Synthetic Strategies fortriazolo[1,5-a]pyridine Derivatives
The synthesis oftriazolo[1,5-a]pyridine derivatives generally follows three main approaches:
Cyclocondensation of hydrazinylpyridine derivatives with carbonyl compounds : This involves reacting hydrazinyl-substituted pyridines with aldehydes or ketones to form triazole rings fused onto the pyridine nucleus. The process can be followed by rearrangement steps to achieve the desired triazolo[1,5-a]pyridine scaffold.
Oxidative cyclization of pyridinyl amidines : This method uses oxidative conditions to cyclize amidine precursors into the fused triazolo ring system.
Cross-dehydrogenative coupling (CDC) reactions : More recently, aerobic, catalyst-free CDC methods have been developed that promote C–C bond formation between amino-iminopyridines and β-dicarbonyl compounds under mild conditions with molecular oxygen as the oxidant.
These methods provide flexibility to introduce various substitutions, including fluorine atoms, by selecting appropriate starting materials or reagents.
Specific Preparation of 5-Fluoro-triazolo[1,5-a]pyridine
While direct literature on the exact preparation of 5-Fluoro-triazolo[1,5-a]pyridine is limited, analogous methodologies for substituted triazolo[1,5-a]pyridines and related fused heterocycles provide a foundation. The fluorine substitution at the 5-position can be introduced either by using fluorinated pyridine precursors or by selective fluorination post-cyclization.
Detailed Synthetic Route via Cross-Dehydrogenative Coupling (CDC)
A highly efficient and green method for synthesizing substituted triazolo[1,5-a]pyridine derivatives involves CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds under aerobic conditions with acetic acid as a promoter.
Key experimental conditions and findings:
Reactants : N-amino-2-iminopyridine derivatives (which can be fluorinated at the pyridine ring) and β-ketoesters or β-diketones.
Solvent and promoter : Ethanol containing 6 equivalents of acetic acid.
Atmosphere : Molecular oxygen (O₂) at 1 atm significantly improves yields compared to air or inert atmospheres.
Temperature and time : Heating at 130 °C for 18 hours.
Yields : Up to 94% yield for non-fluorinated analogs under optimal conditions; fluorinated derivatives are expected to follow similar trends with appropriate starting materials.
Mechanism : The reaction proceeds via oxidative C(sp³)–C(sp²) coupling followed by dehydrative cyclization to form the fused triazolo[1,5-a]pyridine ring system.
Table 1: Effect of Acetic Acid Loading and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine Derivative (Model Reaction)
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) of Product |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Argon | 6 |
Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.
This data demonstrates the crucial role of oxygen and acetic acid concentration in optimizing the yield of the fused heterocycle.
Adaptation for Fluorinated Derivatives
To prepare 5-Fluoro-triazolo[1,5-a]pyridine, the following strategies are plausible based on the above:
Use of 5-fluoro-substituted N-amino-2-iminopyridine as the starting material: The fluorine atom is introduced on the pyridine ring prior to cyclization.
Cyclocondensation or CDC with β-dicarbonyl compounds under the optimized conditions described above.
Alternative fluorination post-synthesis : Selective electrophilic fluorination of the triazolo[1,5-a]pyridine core at the 5-position using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Summary of Preparation Methods with Advantages and Limitations
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation of hydrazinylpyridines | Reaction with carbonyl compounds followed by rearrangement | Straightforward, well-established | Requires preparation of hydrazinyl precursors |
| Oxidative cyclization of pyridinyl amidines | Oxidative ring closure to form triazolo ring | Direct, can introduce various substitutions | May require harsh oxidants or catalysts |
| Cross-dehydrogenative coupling (CDC) | Catalyst-free aerobic coupling with β-dicarbonyls | Green, high atom economy, mild conditions | Reaction times can be long; substrate scope needs optimization |
| Post-synthetic fluorination | Electrophilic fluorination of preformed triazolo derivatives | Allows late-stage fluorination | Regioselectivity and over-fluorination risks |
Research Findings and Analytical Data
The CDC method yields crystalline products amenable to X-ray crystallographic analysis, confirming the fused triazolo[1,5-a]pyridine structure.
Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) support the formation of the expected heterocyclic compounds with characteristic chemical shifts for the triazolo and pyridine moieties.
The presence of fluorine can be confirmed by ¹⁹F NMR and characteristic shifts in ¹³C NMR due to fluorine coupling.
Q & A
Q. What are the common synthetic routes for 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine and its derivatives?
The synthesis of triazolopyridine derivatives typically involves cyclization strategies. A one-pot method starts with fluorinated pyridine precursors, such as 5-fluoro-2-aminopyridine, reacting with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by hydroxylamine hydrochloride treatment and cyclization with trifluoroacetic anhydride (TFAA) . Alternative routes include oxidative cyclization using phenyliodine(III) diacetate [PhI(OAc)₂], which enables regioselective N–N bond formation under ambient conditions . Copper-catalyzed aerobic cyclization of guanidylpyridines is another scalable method, yielding 2-amino-substituted derivatives .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : Distinct signals for fluorine (¹⁹F NMR) and aromatic protons (¹H NMR) confirm substitution patterns. For example, fluorine at the 5-position produces a downfield shift in ¹⁹F NMR .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 152.129 for C₆H₅FN₄) validate the molecular formula .
- X-ray crystallography : Planar triazolopyridine rings and fluorine positioning are confirmed via single-crystal analysis .
Q. What are the primary research applications of this compound in medicinal chemistry?
5-Fluoro-triazolopyridines are explored as:
- Antimicrobial agents : Derivatives with bromine or methyl groups show inhibitory activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Kinase inhibitors : The triazolopyridine scaffold is used in designing inhibitors for JAK, VEGFR-2, and HIF PHD-1 .
- Antioxidants : Substituted derivatives reduce oxidative stress in C. elegans models and inhibit lipid peroxidation .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted derivatives?
Regioselectivity depends on reaction conditions and catalysts:
- Oxidants : PhI(OAc)₂ promotes N–N bond formation at the 5-position, while MnO₂ favors alternative sites .
- Catalysts : Copper bromide/1,10-phenanthroline systems enhance selectivity for 2-amino derivatives .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) direct cyclization to specific positions.
| Method | Regioselectivity Outcome | Reference |
|---|---|---|
| PhI(OAc)₂-mediated | 5-guanidino-1,2,4-thiadiazole formation | |
| CuBr/phenanthroline | 2-amino-triazolo[1,5-a]pyridines | |
| TFAA cyclization | 5-fluoro substitution |
Q. What methodologies are used to evaluate the antioxidant activity of triazolopyridine derivatives?
- TBARS assay : Measures thiobarbituric acid-reactive substances (lipid peroxidation products) spectrophotometrically .
- Adrenaline oxidation inhibition : Quantifies antioxidant capacity by monitoring adrenaline auto-oxidation under oxidative stress .
- In vivo models : Lifespan extension and reduced malondialdehyde (MDA) levels in C. elegans under heat/chemical stress .
Q. How to address contradictions in biological activity data across studies?
Discrepancies often arise from substituent positioning and assay conditions:
- Substituent effects : Bromine at the 7-position (vs. 5-fluoro) increases erythrocyte membrane stability but reduces antifungal activity .
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or fungal species affect MIC values .
- Structural analogs : Compare activity of 5-fluoro derivatives with brominated or methylated analogs (see table below).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
